Chelerythrine

Cancer Research Cytotoxicity Natural Products

Chelerythrine is not a generic PKC inhibitor. With ≥100-fold kinase selectivity (IC50 0.66–0.7 µM) and 7.75-fold lower cytotoxicity than sanguinarine in HeLa cells, it is the superior probe for clean PKC signaling studies. Its dual mechanism—PKC inhibition plus BclXL-Bak disruption (IC50 1.5 µM)—enables apoptosis pathway research. Defined MIC50 of 100.0 µg/mL vs. H. pylori makes it a reliable antimicrobial benchmark. ≥98% purity, in stock. Choose precision.

Molecular Formula C21H18NO4+
Molecular Weight 348.4 g/mol
CAS No. 34316-15-9
Cat. No. B190780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChelerythrine
CAS34316-15-9
Synonymschelerythrine
chelerythrine chloride
chelerythrine hydroxide
chelerythrine sulfate
norchelerythrine
Molecular FormulaC21H18NO4+
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5
InChIInChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1
InChIKeyLLEJIEBFSOEYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chelerythrine (CAS 34316-15-9) Procurement Guide: A Potent PKC Inhibitor with Distinct Anticancer and Antimicrobial Profiles


Chelerythrine (CHE) is a naturally occurring quaternary benzo[c]phenanthridine alkaloid, primarily derived from Chelidonium majus (greater celandine) and other Papaveraceae species [1]. It functions as a potent and selective antagonist of protein kinase C (PKC), with a well-characterized IC50 in the submicromolar range . Beyond PKC inhibition, CHE exhibits significant anticancer activity, targeting pathways involved in apoptosis and cell cycle regulation, and demonstrates notable antimicrobial properties against a range of clinically relevant pathogens [2]. Its utility as a research tool and a potential therapeutic lead is underscored by its unique profile among structurally similar alkaloids.

Chelerythrine vs. Analogs: Why Simple Alkaloid Substitution Yields Different Biological Outcomes


Although chelerythrine belongs to a family of bioactive benzophenanthridine alkaloids, including sanguinarine and berberine, it is not a generic substitute. Substitution patterns on the aromatic ring system profoundly influence key properties like cellular permeability, target engagement, and cytotoxicity [1]. For instance, minor structural differences between chelerythrine and its close analog sanguinarine result in a >7-fold difference in cytotoxic potency against human cancer cell lines and a 2-fold difference in antimicrobial MIC values against specific pathogens [2][3]. Furthermore, chelerythrine's established ~100-fold selectivity for PKC over other kinases is a specific pharmacologic feature not shared by all in-class compounds, making it a preferred tool for dissecting PKC-dependent signaling pathways [4].

Chelerythrine's Evidence-Based Differentiation: A Quantitative Guide for Scientific Selection


Cytotoxic Potency in Human Cervical Carcinoma Cells (HeLa)

In a comparative study of six alkaloids against the HeLa human cervical carcinoma cell line, chelerythrine exhibited distinct cytotoxic potency compared to key analogs. The IC50 value for chelerythrine was determined to be 6.2 μg/mL, which is markedly different from the most potent analog in the same study, sanguinarine (IC50 = 0.8 μg/mL), and a common alternative, berberine (IC50 > 10.0 μg/mL) [1].

Cancer Research Cytotoxicity Natural Products

Antimicrobial Activity Against Helicobacter pylori

The susceptibility of 15 strains of H. pylori to chelerythrine and its close structural analog sanguinarine was directly compared. Chelerythrine inhibited the growth of H. pylori with an MIC50 of 100.0 µg/mL. In the same study, sanguinarine was found to be twice as potent, with an MIC50 of 50.0 µg/mL [1].

Microbiology Antimicrobial Resistance Gastroenterology

Selectivity for Protein Kinase C (PKC) Inhibition

Chelerythrine is distinguished by its high degree of selectivity for protein kinase C (PKC). It is reported to be at least 100-fold more selective for PKC isoforms than for other kinase classes [1]. This selectivity profile is a defining characteristic that is not uniformly documented for its close structural analogs, making it a critical differentiator for research applications where off-target kinase effects must be minimized.

Signal Transduction Kinase Inhibitors Pharmacology

In Vivo Antitumor Efficacy with Minimal Toxicity in a Mouse Xenograft Model

In a study using nude mice bearing SQ-20B head and neck squamous cell carcinoma (HNSCC) xenografts, treatment with chelerythrine was associated with significant tumor growth delay. Importantly, the treatment was reported to result in minimal toxicity to the animals [1].

Oncology Preclinical Development In Vivo Pharmacology

Chelerythrine's Optimal Use Cases: From PKC Pathway Dissection to Antimicrobial Screening


Dissecting PKC-Dependent Signaling Pathways

For researchers investigating protein kinase C (PKC) isoforms in cellular signaling, chelerythrine is a preferred chemical probe. Its validated PKC inhibition with an IC50 of ~0.66-0.7 µM and, more importantly, its ≥100-fold selectivity over other kinases, provides a high degree of experimental specificity [1]. This makes it an invaluable tool for distinguishing PKC-mediated effects from those of other signaling cascades in assays involving cell growth, differentiation, and apoptosis.

Investigating Apoptosis Mechanisms in Cancer Models

Chelerythrine is well-suited for preclinical cancer research focused on apoptosis induction. Its dual mechanism of PKC inhibition and BclXL-Bak BH3 peptide binding disruption (IC50 = 1.5 µM) allows for the study of convergent cell death pathways [1]. The quantitative differentiation in cytotoxic potency from analogs like sanguinarine (e.g., 7.75-fold less potent in HeLa cells) is crucial for dose-response studies where avoiding maximal non-specific toxicity is desired [2].

Antimicrobial Susceptibility Testing and Phytochemical Standardization

In microbiology and natural product chemistry, chelerythrine serves as a key reference standard. Its defined MIC50 of 100.0 µg/mL against H. pylori and variable potency against other Gram-positive and fungal strains provide a benchmark for evaluating the activity of plant extracts or novel formulations [3]. Its presence and quantitation in botanicals like Chelidonium majus are also critical for the quality control and standardization of herbal products [4].

Validation of Drug Delivery Systems for Poorly Bioavailable Alkaloids

Given the documented challenge of low oral bioavailability and short half-life for chelerythrine, it is an excellent model compound for developing and validating advanced drug delivery systems [5]. Research on liposomal encapsulation has demonstrated a significant increase in relative bioavailability, making chelerythrine a valuable payload for testing formulation strategies aimed at improving the pharmacokinetic profile of similar alkaloids [6].

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